![molecular formula C42H28F5N3O6 B557573 9H-fluoren-9-ylmethyl 4-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-oxo-3-(2,3,4,5,6-pentafluorophenoxy)propyl]imidazole-1-carboxylate CAS No. 114616-10-3](/img/structure/B557573.png)
9H-fluoren-9-ylmethyl 4-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-oxo-3-(2,3,4,5,6-pentafluorophenoxy)propyl]imidazole-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
9H-fluoren-9-ylmethyl 4-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-oxo-3-(2,3,4,5,6-pentafluorophenoxy)propyl]imidazole-1-carboxylate, also known as 9H-fluoren-9-ylmethyl 4-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-oxo-3-(2,3,4,5,6-pentafluorophenoxy)propyl]imidazole-1-carboxylate, is a useful research compound. Its molecular formula is C42H28F5N3O6 and its molecular weight is 765.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality 9H-fluoren-9-ylmethyl 4-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-oxo-3-(2,3,4,5,6-pentafluorophenoxy)propyl]imidazole-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 9H-fluoren-9-ylmethyl 4-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-oxo-3-(2,3,4,5,6-pentafluorophenoxy)propyl]imidazole-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
1. Protein Mimicry in Polymer Chemistry
Scientific Field
Polymer Chemistry Application Summary: This compound is utilized in the creation of single-chain polymer nanoparticles (SCNPs) that mimic proteins’ 3D structures and functions . Methods of Application:
- Functionalization: Post-formation functionalization is achieved through substitution of activated pentafluorophenyl esters with various amines, peptides, or fluorescent labels. Results: The resulting SCNPs are water-soluble, with adjustable physicochemical properties, enabling controlled delivery of therapeutics or imaging agents .
2. Orthogonal Ester Hydrolysis in Medicinal Chemistry
Scientific Field
Medicinal Chemistry Application Summary: The compound is used for mild orthogonal ester hydrolysis conditions to create SPPS-ready amino acids . Methods of Application:
- Protective Agent: Calcium (II) iodide is used as a protective agent for the Fmoc group during the hydrolysis of amino esters. Results: This method provides better yields with greener, inexpensive chemicals, and less energy expenditure compared to traditional methods .
3. Peptide Synthesis in Amino Acid Research
Scientific Field
Amino Acid Research Application Summary: It facilitates aqueous microwave-assisted solid-phase peptide synthesis (SPPS) of histidine-containing peptides . Methods of Application:
- Water-Based Protocol: Utilizes water-dispersible Fmoc-amino acid nanoparticles for the synthesis. Results: High yield synthesis of histidine-containing hexapeptide neuropeptide W-30 with greatly reduced histidine racemization .
4. Hydrogel Construction in Material Science
Scientific Field
Material Science Application Summary: Fmoc-functionalized amino acids and peptides, including this compound, are used to construct hydrogels with a wide range of applications . Methods of Application:
- Hydrogel Formation: The compound is incorporated into the hydrogel matrix to provide specific functionalities. Results: The hydrogels exhibit enhanced properties suitable for biomedical applications, such as drug delivery systems .
5. Solid-Phase Peptide Synthesis (SPPS) in Biochemistry
Scientific Field
Biochemistry Application Summary: The compound is a key reagent in SPPS, particularly for the synthesis of complex peptides and proteins . Methods of Application:
- Fmoc Strategy: Utilizes the Fmoc strategy for the protection of amino acids during peptide chain assembly. Results: Enables the synthesis of peptides with high fidelity and minimal side reactions .
6. Bioconjugation in Nanotechnology
Scientific Field
Nanotechnology Application Summary: This compound is used in the bioconjugation of polymers with peptides or proteins to create hybrid materials . Methods of Application:
- Conjugation Technique: The activated ester moieties of the compound facilitate the attachment of peptides to polymer backbones. Results: The creation of polymer-peptide hybrids with versatile properties, such as catalysis and biosensing capabilities .
Each of these applications demonstrates the versatility and importance of “Fmoc-N-Im-Fmoc-L-Histidine pentafluorophenyl ester” in advancing various scientific fields through innovative research methodologies and applications. The detailed descriptions and results highlight the compound’s role in enhancing the efficiency and effectiveness of experimental procedures and outcomes.
13. pH-Controlled Gelation in Material Science
Scientific Field
Material Science Application Summary: This compound is used for pH-controlled gelation in the creation of hydrogels and organogels with significant advantages . Methods of Application:
- pH Adjustment: The gelation properties can be controlled by adjusting the pH, which affects the self-assembly process. Results: The gels formed exhibit high thermal stability, thixotropic properties, and can be used for dye removal and drug delivery .
14. Aqueous Solid-Phase Peptide Synthesis in Biochemistry
Scientific Field
Biochemistry Application Summary: The compound aids in aqueous microwave-assisted solid-phase peptide synthesis (SPPS), reducing racemization of histidine-containing peptides . Methods of Application:
15. Solid-Phase Peptide Synthesis (SPPS) Building Block
Scientific Field
Peptide Chemistry Application Summary: The compound serves as a building block in SPPS for the synthesis of complex peptides and proteins . Methods of Application:
properties
IUPAC Name |
9H-fluoren-9-ylmethyl 4-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-oxo-3-(2,3,4,5,6-pentafluorophenoxy)propyl]imidazole-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H28F5N3O6/c43-34-35(44)37(46)39(38(47)36(34)45)56-40(51)33(49-41(52)54-19-31-27-13-5-1-9-23(27)24-10-2-6-14-28(24)31)17-22-18-50(21-48-22)42(53)55-20-32-29-15-7-3-11-25(29)26-12-4-8-16-30(26)32/h1-16,18,21,31-33H,17,19-20H2,(H,49,52)/t33-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYFHYUWRVSHCIH-XIFFEERXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CN(C=N4)C(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57)C(=O)OC8=C(C(=C(C(=C8F)F)F)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CN(C=N4)C(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57)C(=O)OC8=C(C(=C(C(=C8F)F)F)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H28F5N3O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
765.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9H-fluoren-9-ylmethyl 4-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-oxo-3-(2,3,4,5,6-pentafluorophenoxy)propyl]imidazole-1-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

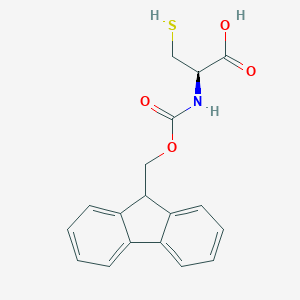

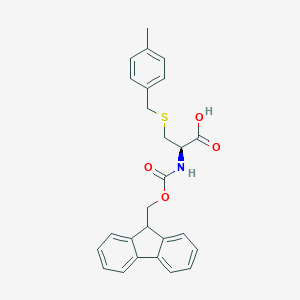
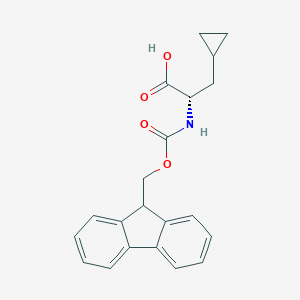

![(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-([1,1'-biphenyl]-4-yl)propanoic acid](/img/structure/B557511.png)
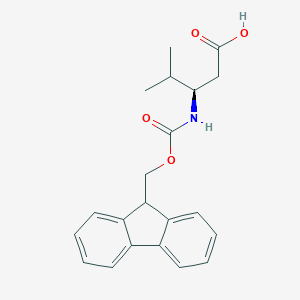


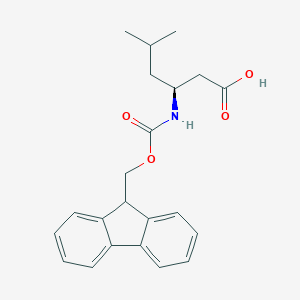
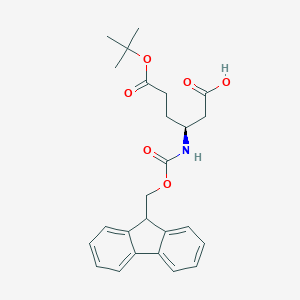
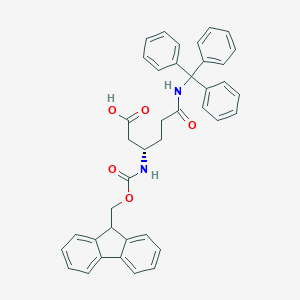
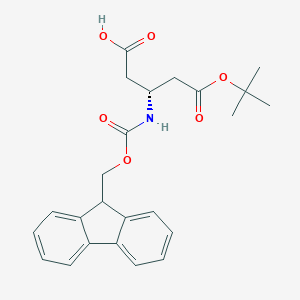
![(3S)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-5-oxo-5-[tri(phenyl)methylamino]pentanoic acid](/img/structure/B557523.png)